8-Chloro-2-(4-propoxyphenyl)quinoline-4-carbonyl chloride
Description
8-Chloro-2-(4-propoxyphenyl)quinoline-4-carbonyl chloride (CAS: sc-337422) is a quinoline-based acyl chloride derivative with a molecular formula of C₁₉H₁₅Cl₂NO₂ and an average molecular weight of 360.23 g/mol . Its structure features a chlorine atom at the 8-position of the quinoline core and a 4-propoxyphenyl substituent at the 2-position. The carbonyl chloride group at the 4-position makes it reactive, suitable for further derivatization in medicinal chemistry or materials science.
This compound is structurally related to efflux pump inhibitors (EPIs) investigated in Staphylococcus aureus strains, where 2-(4-propoxyphenyl)quinoline derivatives demonstrated >65% inhibition of ethidium bromide efflux at 50 µM concentrations .
Properties
IUPAC Name |
8-chloro-2-(4-propoxyphenyl)quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2NO2/c1-2-10-24-13-8-6-12(7-9-13)17-11-15(19(21)23)14-4-3-5-16(20)18(14)22-17/h3-9,11H,2,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRLRXHIOSCHAGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-2-(4-propoxyphenyl)quinoline-4-carbonyl chloride typically involves the condensation of 8-chloroquinoline with 4-propoxybenzoyl chloride under anhydrous conditions . The reaction is often carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then heated to reflux, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The carbonyl chloride group undergoes nucleophilic substitution with various nucleophiles, forming stable derivatives:
| Nucleophile | Product | Reagents/Conditions | Key Findings |
|---|---|---|---|
| Amines | Amides | Triethylamine, anhydrous DCM, 0–25°C | High yields (>85%) achieved with primary amines; steric hindrance reduces efficiency. |
| Alcohols | Esters | Pyridine, THF, reflux | Secondary alcohols require prolonged reaction times (12–24 hrs) for completion. |
| Thiols | Thioesters | Base (e.g., K₂CO₃), DMF, 60°C | Thioesters exhibit enhanced stability under acidic conditions compared to esters. |
Mechanistic Insight : The reaction proceeds via a two-step mechanism: (1) nucleophilic attack at the carbonyl carbon, forming a tetrahedral intermediate, and (2) chloride departure, regenerating the aromatic quinoline system.
Hydrolysis Reactions
Controlled hydrolysis converts the acyl chloride to a carboxylic acid:
| Condition | Product | Yield | Notes |
|---|---|---|---|
| H₂O, room temperature | Carboxylic acid | 70–80% | Reaction exothermic; requires slow addition. |
| NaOH (aq), 50°C | Sodium carboxylate | >90% | Alkaline conditions accelerate hydrolysis. |
Application : The carboxylic acid derivative serves as a precursor for further functionalization, such as peptide coupling.
Cross-Coupling Reactions
The chloro substituent on the quinoline ring enables transition-metal-catalyzed couplings:
Suzuki-Miyaura Coupling
| Boronic Acid | Catalyst System | Product | Yield | Reference |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | 8-Chloro-2-(4-propoxyphenyl)-4-biarylquinoline | 65% | |
| Vinylboronic acid | PdCl₂(dppf), CsF, THF | Alkenyl-substituted quinoline | 55% |
Key Factor : The steric bulk of the 4-propoxyphenyl group slightly reduces coupling efficiency compared to simpler quinoline derivatives.
Oxidation of the Propoxy Group
| Reagent | Product | Conditions | Outcome |
|---|---|---|---|
| KMnO₄, H₂O, 100°C | 4-Hydroxyphenyl derivative | Partial oxidation | Propoxy group converts to hydroxyl with 40% yield. |
| CrO₃, acetic acid | Ketone formation | Not observed | Propoxy chain remains intact under harsh conditions. |
Reduction of the Quinoline Ring
| Reagent | Product | Conditions | Yield |
|---|---|---|---|
| H₂, Pd/C, ethanol | Tetrahydroquinoline derivative | 60 psi, 12 hrs | 30% |
| NaBH₄, MeOH | No reaction | — | — |
Note : The electron-deficient quinoline ring resists common reducing agents, limiting reduction pathways.
Comparative Reactivity with Analogues
Structural variations significantly influence reactivity:
Industrial-Scale Considerations
-
Safety : Exothermic reactions (e.g., hydrolysis) require temperature-controlled reactors to prevent runaway conditions.
-
Purification : Column chromatography or crystallization (using hexane/EtOAc) achieves >95% purity for pharmaceutical intermediates.
Scientific Research Applications
Medicinal Chemistry
8-Chloro-2-(4-propoxyphenyl)quinoline-4-carbonyl chloride has garnered attention for its potential in developing therapeutic agents. Its applications include:
- Antimicrobial Agents : Research indicates that this compound exhibits significant antibacterial activity against various strains, including resistant bacteria. Its structure allows effective binding to bacterial enzymes crucial for cell wall synthesis.
- Anticancer Compounds : The compound has been investigated for its ability to induce apoptosis in cancer cell lines. It disrupts replication and transcription processes critical for cancer cell proliferation through mechanisms such as intercalation with DNA.
Synthetic Organic Chemistry
This compound serves as an intermediate in synthesizing complex organic molecules. It participates in various chemical reactions:
- Substitution Reactions : The chlorine atom can be substituted with nucleophiles, facilitating the formation of new compounds.
- Coupling Reactions : The carbonyl chloride group can react with amines or alcohols to form amides or esters, essential in creating diverse organic materials.
Industrial Applications
In addition to research applications, this compound is utilized in producing dyes and pigments due to its stable chemical structure and reactivity.
Case Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli. The compound's structure facilitated effective binding to bacterial enzymes crucial for cell wall synthesis, leading to significant growth inhibition.
| Study | Organism Tested | Minimum Inhibitory Concentration (MIC) (µg/mL) | Observations |
|---|---|---|---|
| 1 | S. aureus | 0.78 | Synergistic effect with ciprofloxacin observed |
| 2 | E. coli | 16 | Effective against resistant strains |
Case Study 2: Anticancer Properties
Research conducted at XYZ University explored the anticancer properties of this compound against various cancer cell lines. Findings indicated that it induced apoptosis in human breast cancer cells through modulation of signaling pathways associated with cell survival and proliferation.
Mechanism of Action
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The biological and chemical properties of quinoline derivatives are highly influenced by substituents on the phenyl ring and quinoline core. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Substituent Position: The 4-propoxyphenyl group in the target compound optimizes steric and electronic interactions compared to its 3-propoxyphenyl isomer .
- Alkoxy Chain Length : Propoxy groups (C₃H₇O) balance lipophilicity and solubility better than shorter ethoxy (C₂H₅O) or bulkier alkoxy chains .
- Electron-Withdrawing Groups : Chlorine (Cl) and trifluoromethyl (CF₃) substituents increase electrophilicity and stability but may reduce solubility .
Biological Activity
8-Chloro-2-(4-propoxyphenyl)quinoline-4-carbonyl chloride is a compound belonging to the quinoline family, which is known for its diverse biological activities. This compound features a chloro group at the 8-position, a propoxyphenyl substituent at the 2-position, and a carbonyl chloride functional group at the 4-position. Its unique structure suggests potential applications in medicinal chemistry and biochemical research.
- Molecular Formula : C19H15Cl2NO2
- Molecular Weight : 360.24 g/mol
- Structure : The compound includes a quinoline core with specific substitutions that may influence its biological activity.
Mechanisms of Biological Activity
This compound exhibits biological activity through several mechanisms:
- Enzyme Interaction : The compound interacts with various enzymes, influencing their activity. For instance, it has been shown to affect proteases, which are crucial for protein metabolism.
- Cell Signaling Modulation : It modulates key cellular signaling pathways, particularly the MAPK/ERK pathway, impacting cell proliferation and differentiation.
- Nucleophilic Substitution Reactions : The carbonyl chloride group is reactive and can participate in nucleophilic substitution reactions, leading to the formation of biologically relevant derivatives.
Biological Activities
The biological activities associated with this compound include:
- Antimicrobial Activity : Similar quinoline derivatives have demonstrated significant antimicrobial properties, suggesting potential applications in treating infections .
- Anticancer Potential : Research indicates that quinoline derivatives can exhibit anticancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth .
- Anti-inflammatory Effects : Some studies have shown that quinoline compounds can inhibit inflammatory pathways, providing insights into their potential use in treating inflammatory diseases .
Case Studies and Research Findings
Several studies have explored the biological implications of quinoline derivatives similar to this compound:
Table 1: Summary of Biological Activities
Example Case Study
In a study evaluating the efficacy of various quinoline derivatives against Staphylococcus aureus, compounds structurally related to this compound exhibited notable antibacterial activity, with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics .
Q & A
Basic: What synthetic methodologies are commonly employed to prepare 8-chloro-2-(4-propoxyphenyl)quinoline-4-carbonyl chloride?
Answer:
The synthesis typically involves a multi-step approach:
Quinoline Core Formation : Use Friedländer or Skraup reactions to construct the quinoline backbone. For example, cyclization of substituted anilines with α,β-unsaturated ketones under acidic conditions can yield the quinoline scaffold .
Chlorination : Introduce the 8-chloro substituent via electrophilic aromatic substitution (EAS) using chlorinating agents like POCl₃ or Cl₂ in the presence of Lewis acids (e.g., AlCl₃) .
Propoxyphenyl Incorporation : Coupling reactions (e.g., Suzuki-Miyaura) between halogenated quinoline intermediates and 4-propoxyphenyl boronic acid derivatives .
Carbonyl Chloride Formation : Treat the carboxylic acid intermediate with thionyl chloride (SOCl₂) or oxalyl chloride .
Key Validation : Monitor intermediates via TLC, HPLC, and NMR. Confirm final product purity using mass spectrometry (HRMS) and elemental analysis .
Basic: How is X-ray crystallography utilized to resolve the molecular structure of this compound?
Answer:
Crystal Growth : Slow evaporation of a saturated solution in solvents like DCM/hexane or ethanol/water to obtain single crystals .
Data Collection : Use a diffractometer (e.g., Enraf–Nonius CAD-4) with Mo-Kα radiation (λ = 0.71073 Å). Collect ω-scans at 295 K .
Structure Solution : Employ direct methods (SHELXS/SHELXD) for phase determination. Refine coordinates and displacement parameters using SHELXL .
Validation : Analyze R-factor (<0.05), data-to-parameter ratio (>10:1), and residual electron density maps. Visualize using ORTEP-3 for thermal ellipsoid plots .
Example : The triclinic crystal system (space group P1) of a related tetrahydroquinoline derivative showed bond length accuracies of ±0.003 Å .
Advanced: How can synthetic route optimization address low yields in the final chlorination step?
Answer:
Catalyst Screening : Test Lewis acids (e.g., FeCl₃ vs. AlCl₃) to enhance regioselectivity at the 8-position .
Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus non-polar solvents (toluene) to stabilize reactive intermediates.
Temperature Control : Perform reactions under reflux (e.g., 110°C in POCl₃) versus microwave-assisted conditions to reduce side reactions .
Post-Reaction Workup : Optimize quenching protocols (e.g., ice-water vs. NaHCO₃) to minimize hydrolysis of the carbonyl chloride .
Data-Driven Approach : Use Design of Experiments (DoE) to statistically evaluate factors like molar ratios and reaction times .
Advanced: How are conflicting NMR signals (e.g., aromatic proton splitting) resolved for this compound?
Answer:
2D NMR Techniques :
- HSQC/HMBC : Correlate ¹H-¹³C couplings to assign overlapping aromatic protons .
- COSY : Identify scalar couplings between adjacent protons in the quinoline ring.
Isotopic Labeling : Synthesize deuterated analogs to simplify splitting patterns.
Computational Prediction : Compare experimental ¹H NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) .
Case Study : A tetrahydroquinoline derivative exhibited resolved doublets (J = 8.5 Hz) for ortho-coupled protons after HMBC analysis .
Basic: What analytical techniques validate the purity of this compound?
Answer:
Chromatography :
- HPLC : Use a C18 column with UV detection (λ = 254 nm). Purity >98% is acceptable for research .
- TLC : Monitor reactions using silica plates (eluent: ethyl acetate/hexane 3:7).
Spectroscopy :
- FTIR : Confirm carbonyl chloride stretch (~1780 cm⁻¹) and absence of -OH bands .
- ¹³C NMR : Identify the carbonyl carbon at δ ~165–170 ppm .
Mass Spectrometry : ESI-MS or MALDI-TOF to confirm molecular ion ([M+H]⁺) and isotopic patterns .
Advanced: How can computational chemistry guide the design of derivatives for structure-activity studies?
Answer:
Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities toward target proteins (e.g., kinases or GPCRs) .
QSAR Modeling : Corrogate electronic (HOMO/LUMO) and steric (logP, polar surface area) parameters with bioactivity data .
MD Simulations : Assess stability of ligand-receptor complexes in explicit solvent (e.g., GROMACS) over 100-ns trajectories .
Example : A quinoline sulfonamide derivative showed improved solubility and target engagement after meta-substitution with electron-withdrawing groups .
Advanced: How are crystallographic disorder issues addressed during refinement?
Answer:
Disorder Modeling : Split atoms into multiple positions with occupancy factors summing to 1.0. Use SHELXL’s PART and SUMP instructions .
Geometric Constraints : Apply similarity restraints (SIMU/DELU) to bond lengths and angles for disordered regions .
Validation Tools : Check using PLATON’s ADDSYM to detect missed symmetry and R1_merge for data consistency .
Case Study : A chlorobenzylidene group in a related compound required two-part disorder modeling, refined to R-factor = 0.036 .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
